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molecular formula C9H9N3OS B8389040 4-(5-(Aminomethyl)-1,3,4-thiadiazol-2-yl)phenol

4-(5-(Aminomethyl)-1,3,4-thiadiazol-2-yl)phenol

Cat. No. B8389040
M. Wt: 207.25 g/mol
InChI Key: DQYLVJBUDCVDPN-UHFFFAOYSA-N
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Patent
US08476302B2

Procedure details

A solution of benzyl((5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-yl)methyl)carbamate (7.4 g, 17.1 mmol) in 33% HBr in acetic acid (100 mL) and was stirred for 2 h. The resulting mixture was diluted with diethyl ether and the precipitate was collected and washed with diethyl ether to yield 4-(5-(aminomethyl)-1,3,4-thiadiazol-2-yl)phenol (MS m/z=408 MH+).
Name
benzyl((5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-yl)methyl)carbamate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][C:12]1[S:13][C:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23]CC3C=CC=CC=3)=[CH:19][CH:18]=2)=[N:15][N:16]=1)C1C=CC=CC=1>Br.C(O)(=O)C.C(OCC)C>[NH2:10][CH2:11][C:12]1[S:13][C:14]([C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)=[N:15][N:16]=1

Inputs

Step One
Name
benzyl((5-(4-(benzyloxy)phenyl)-1,3,4-thiadiazol-2-yl)methyl)carbamate
Quantity
7.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC=1SC(=NN1)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NCC1=NN=C(S1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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